Disodium Mono(2-ethylhexyl) Sulfosuccinate

Descripción general

Descripción

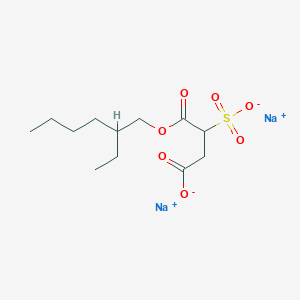

Disodium mono(2-ethylhexyl) sulfosuccinate (C₁₂H₂₀Na₂O₇S) is an anionic surfactant and a related compound of docusate sodium (sodium bis(2-ethylhexyl) sulfosuccinate). It is structurally characterized by a single 2-ethylhexyl ester group attached to the sulfosuccinate backbone, distinguishing it from the di-esterified docusate sodium . This compound is primarily used as a reference standard in pharmaceutical quality control, particularly for impurity profiling of docusate sodium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Disodium Mono(2-ethylhexyl) Sulfosuccinate involves the esterification of sulfosuccinic acid with 2-ethylhexanol. The reaction typically occurs in the presence of a catalyst such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Disodium Mono(2-ethylhexyl) Sulfosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Cosmetic and Personal Care Products

Disodium Mono(2-ethylhexyl) Sulfosuccinate serves as a mild surfactant and emulsifier in many cosmetic formulations. Its properties allow it to function effectively in products designed for sensitive skin, such as baby shampoos and gentle cleansers.

Key Uses:

- Surfactant: It reduces surface tension, enhancing the spreadability of formulations.

- Emulsifier: It stabilizes mixtures of oil and water, crucial for creams and lotions.

- Foaming Agent: It contributes to the lathering properties of shampoos and body washes.

Formulation Examples:

| Product Type | Active Ingredient | Concentration (%) |

|---|---|---|

| Mild Hair Shampoo | Disodium laureth sulfosuccinate | 2-4 |

| Shower Shampoo | Disodium PEG-4 cocamido MIPA-sulfosuccinate | 2-4 |

Pharmaceutical Applications

In pharmaceuticals, this compound is primarily recognized for its role as a surfactant in drug formulations. It enhances the solubility and bioavailability of poorly soluble drugs.

Key Uses:

- Drug Delivery Systems: Improves the dispersion of active ingredients in aqueous solutions.

- Microemulsions: Facilitates the formation of stable microemulsions without co-surfactants, which is beneficial for various drug delivery methods.

Food Industry

This compound is approved as an indirect food additive. Its applications include:

Key Uses:

- Adhesives and Coatings: Used in food packaging materials to ensure safety and compliance with food contact regulations.

- Defoaming Agents: Employed in the production of paper and paperboard that come into contact with food.

Regulatory Approvals:

The compound is recognized under various FDA regulations for safe use in food-related applications (21 CFR sections regarding adhesives and coatings).

Environmental Applications

Recent studies have explored the potential of this compound in environmental science, particularly in wastewater treatment processes.

Key Uses:

- Bioremediation: Enhances the solubilization of hydrophobic pollutants, facilitating their biodegradation.

- Soil Surfactants: Improves water retention and nutrient uptake in agricultural settings.

Research Findings

Recent research has highlighted the effectiveness of this compound in various applications:

Case Studies:

- A study demonstrated that incorporating this compound into detergent formulations significantly improved cleaning efficiency by enhancing detergency .

- Another investigation showed its role as a pseudostationary phase in micellar electrokinetic chromatography, which provided enhanced separation capabilities for complex mixtures .

- Molecular dynamics simulations indicated that this compound can form stable aggregates that are beneficial for drug solubilization .

Mecanismo De Acción

Disodium Mono(2-ethylhexyl) Sulfosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing water and fats to penetrate and soften materials such as stool. This mechanism involves the incorporation of water and fats into the stool, making it easier to pass . The molecular targets include the intestinal lining, where the compound facilitates the absorption and retention of water .

Comparación Con Compuestos Similares

Comparison with Similar Sulfosuccinate Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular differences among sulfosuccinate derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Disodium mono(2-ethylhexyl) sulfosuccinate | C₁₂H₂₀Na₂O₇S | 354.33 | N/A | Mono-ester with 2-ethylhexyl group |

| Docusate sodium (Bis(2-ethylhexyl)) | C₂₀H₃₇NaO₇S | 444.56 | 577-11-7 | Di-ester with two 2-ethylhexyl groups |

| Dihexyl sodium sulfosuccinate | C₁₆H₂₈Na₂O₇S | 410.43 | 3006-15-3 | Di-ester with two linear hexyl groups |

| Disodium lauryl sulfosuccinate | C₁₂H₂₁Na₂O₇S | 354.33 | 39354-45-5 | Mono-ester with lauryl (C₁₂) chain |

| Disodium laureth sulfosuccinate | C₂₂H₄₀Na₂O₁₀S | 554.62 | 40754-59-4 | Ethoxylated lauryl chain (improved solubility) |

Key Observations :

- Branching vs. Linearity: The 2-ethylhexyl group in docusate sodium and its mono-ester derivative introduces steric hindrance, reducing critical micelle concentration (CMC) compared to linear-chain analogs like dihexyl sulfosuccinate .

- Esterification Degree: Mono-ester derivatives (e.g., this compound) exhibit lower surface activity than di-ester forms (e.g., docusate sodium) due to reduced hydrophobicity .

Functional and Application Differences

Docusate Sodium (Bis(2-ethylhexyl))

- Applications: Widely used as a stool softener in pharmaceuticals and as a surfactant in industrial processes (e.g., nanoparticle synthesis) .

- Performance: High emulsifying efficiency due to dual hydrophobic tails, making it effective in nonpolar systems .

This compound

- Applications : Primarily a USP reference standard for impurity testing in docusate sodium formulations .

- Performance : Reduced surfactant efficacy compared to docusate sodium, limiting its use in commercial products .

Dihexyl Sodium Sulfosuccinate

- Applications : Research reagent and specialty surfactant. Linear hexyl chains enhance biodegradability but reduce stability in high-salinity environments .

Disodium Lauryl Sulfosuccinate

- Applications : Mild surfactant in cosmetics and cleansers. Lauryl chains improve foaming and skin compatibility .

Research Findings and Industrial Relevance

- Nanoparticle Synthesis: Docusate sodium (AOT) is critical in forming reverse micelles for silver nanoparticle synthesis, while mono-ester analogs lack this capability due to insufficient hydrophobicity .

- Biodegradability : Linear-chain derivatives (e.g., dihexyl sulfosuccinate) degrade faster than branched-chain compounds, aligning with green chemistry trends .

Actividad Biológica

Disodium Mono(2-ethylhexyl) Sulfosuccinate, commonly referred to as AOT (sodium bis(2-ethylhexyl) sulfosuccinate), is an anionic surfactant widely used in various industrial and pharmaceutical applications. This article explores its biological activity, including its mechanisms of action, safety assessments, and relevant case studies.

- Chemical Formula : CHNaOS

- Molecular Weight : 426.56 g/mol

- Structure : AOT consists of a sulfosuccinate group with two ethylhexyl chains, which contribute to its surfactant properties.

Mechanisms of Biological Activity

AOT exhibits several biological activities primarily attributed to its surfactant properties:

- Cell Membrane Interaction : AOT can disrupt lipid bilayers, facilitating the transport of ions and small molecules across cell membranes. This disruption is critical in drug delivery systems where enhanced permeability is desired.

- Micelle Formation : In aqueous solutions, AOT forms micelles that can encapsulate hydrophobic compounds, enhancing their solubility and bioavailability. This property is particularly useful in pharmaceutical formulations.

- Stabilization of Proteins : AOT has been shown to stabilize proteins in solution, which is beneficial for biopharmaceutical applications.

Toxicity Studies

A comprehensive review by the Cosmetic Ingredient Review (CIR) panel assessed the safety of AOT in cosmetic formulations. The findings indicated:

- Irritation Potential : Studies showed that while AOT can cause transient corneal opacity and erythema upon contact with skin or eyes, it is generally considered to have low hazard potential when used within recommended concentrations (maximum 0.42% in cosmetics) .

- Skin Sensitization : In animal studies, slight skin reactions were observed, but overall, the ingredient was deemed safe for use in cosmetics when formulated to be non-irritating .

1. Drug Delivery Systems

In a study examining the use of AOT in drug delivery systems, researchers found that the compound significantly enhanced the permeability of certain drugs across biological membranes. This was attributed to its ability to form stable micelles that encapsulated the drugs effectively, improving their absorption rates .

2. Analytical Applications

AOT has been employed in thin-layer chromatography (TLC) for the separation of amino acids and other compounds. The unique properties of AOT as a surfactant allow for improved separation efficiency when combined with organic solvents like DMSO and butanol .

Comparative Analysis of Biological Activity

| Property | This compound (AOT) | Other Surfactants |

|---|---|---|

| Cell Membrane Disruption | High | Variable |

| Micelle Formation | Excellent | Moderate to Excellent |

| Protein Stabilization | Effective | Depends on surfactant type |

| Irritation Potential | Low (at recommended concentrations) | Varies widely |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of disodium mono(2-ethylhexyl) sulfosuccinate (DMSES) that influence its surfactant behavior in aqueous systems?

DMSES is an anionic surfactant with a molecular formula of . Its amphiphilic structure includes a sulfonate group (hydrophilic) and a branched 2-ethylhexyl chain (hydrophobic), enabling micelle formation at critical micellar concentrations (CMCs). The balance between hydrophilicity and hydrophobicity dictates its solubilization efficiency, interfacial tension reduction, and stability in emulsions. Experimental characterization via surface tension measurements, dynamic light scattering (DLS), and conductivity studies can determine CMC, aggregation number, and micelle size .

Q. What are the standard synthetic routes for DMSES, and how can purity be validated for research use?

DMSES is synthesized via esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation with sodium bisulfite. Post-synthesis, purification involves solvent extraction and recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and mass spectrometry (MS) to confirm molecular weight ( 402.3 for ) and exclude byproducts like unreacted maleic acid or diesters. Nuclear magnetic resonance (NMR) can verify ester and sulfonate group integrity .

Q. How does DMSES interact with biomembranes in in vitro studies, and what methodologies are used to assess cytotoxicity?

DMSES disrupts lipid bilayers by integrating its hydrophobic tail into membranes, altering permeability. Cytotoxicity assays (e.g., MTT or LDH release) in cell lines (e.g., Caco-2 or HaCaT) quantify viability at varying concentrations (typically 0.1–10 mM). Fluorescence microscopy with membrane probes (e.g., DiO or FM4-64) visualizes structural changes. Parallel studies using Langmuir-Blodgett troughs measure monolayer pressure-area isotherms to model membrane interactions .

Advanced Research Questions

Q. How can the pseudophase model be applied to analyze DMSES-mediated reaction kinetics in microheterogeneous systems?

The pseudophase model partitions reaction rates between aqueous and micellar phases. For example, in studies of electron-transfer reactions within DMSES-containing microemulsions, rate constants () are adjusted for substrate partitioning coefficients () and micellar volume fraction (). Modifications account for electrostatic effects (e.g., surface potential ) using the Poisson-Boltzmann equation. Kinetic data from stopped-flow spectrophotometry or cyclic voltammetry validate model predictions .

Q. What advanced analytical techniques are required to resolve isomeric impurities in DMSES formulations?

Isomeric byproducts (e.g., di-2-ethylhexyl sulfosuccinate) require chromatographic separation using reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity. Isotopic labeling () or ion mobility spectrometry (IMS) can differentiate structural isomers .

Q. How does DMSES enhance drug delivery in lipid-based formulations, and what parameters optimize encapsulation efficiency?

DMSES stabilizes liposomes or nanoemulsions by reducing interfacial energy. Encapsulation efficiency () of hydrophobic drugs (e.g., paclitaxel) is maximized by tuning DMSES concentration (0.5–2% w/v), lipid-to-surfactant ratio (5:1–10:1), and hydration time. Characterization via cryo-TEM, differential scanning calorimetry (DSC), and in vitro release studies (e.g., dialysis membrane method) correlate formulation stability with pharmacokinetic profiles .

Q. Data Contradictions and Resolution

- Micellar vs. Monomeric Activity : reports DMSES enhances reaction rates in micellar systems, while notes inhibition at high concentrations due to substrate sequestration. Resolution requires phase-specific rate constant measurements using fluorescent probes (e.g., pyrene polarity index).

- Cytotoxicity Thresholds : cites low cytotoxicity (<10% cell death at 1 mM), whereas observes membrane disruption at 0.5 mM. Differences may stem from cell line sensitivity; standardized assays (ISO 10993-5) and membrane lipid composition controls are critical.

Q. Methodological Best Practices

Propiedades

IUPAC Name |

disodium;4-(2-ethylhexoxy)-4-oxo-3-sulfonatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-12(15)10(7-11(13)14)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHSMGYKTFKJAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.